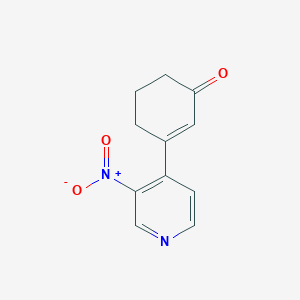

3-(3-Nitropyridin-4-yl)cyclohex-2-enone

Description

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

3-(3-nitropyridin-4-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C11H10N2O3/c14-9-3-1-2-8(6-9)10-4-5-12-7-11(10)13(15)16/h4-7H,1-3H2 |

InChI Key |

DEAJXFAHZBDKEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC(=O)C1)C2=C(C=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Nitro-Substituted Analogs

- Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) Structure: Pyridine ring with 3-nitro and ethyl ester groups. Synthesis: Prepared via a general procedure for ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates, yielding 50% . Properties: The nitro group likely directs regioselectivity in further reactions due to its electron-withdrawing nature.

- Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) Structure: Pyridine with 2-chloro and 5-nitro substituents. Synthesis: 45% yield via similar methods to 8a .

Methoxy-Substituted Cyclohexenones

- 3-(4-Methoxyphenyl)cyclohex-2-enone (18a) Structure: Cyclohex-2-enone with 4-methoxyphenyl. Synthesis: Palladium-catalyzed carbon-carbon bond formation . Properties: The electron-donating methoxy group stabilizes the enone system, contrasting with the electron-deficient nitro group in the target compound.

Amino-Substituted Analogs

- 3-(Pyridine-3-ylamino)cyclohex-2-enone Structure: Pyridine-3-ylamino substituent. Synthesis: Derived from 1,3-cyclohexanedione and 3-aminopyridine . Comparison: The amino group increases nucleophilicity, offering divergent reactivity compared to nitro-substituted derivatives.

Substituent Position and Electronic Effects

- Nitro vs. Methoxy: Nitro: Electron-withdrawing, activates electrophilic substitution at meta/para positions. Methoxy: Electron-donating, stabilizes conjugated systems (e.g., enones) .

Chloro-Nitro Synergy (e.g., 8b):

- Chloro at position 2 may sterically hinder reactions compared to 8a, despite similar electronic profiles .

Preparation Methods

Triflation of Cyclohexenone Derivatives

The synthesis begins with the triflation of 3-oxocyclohex-1-enyl trifluoromethanesulfonate, a precursor derived from cyclohexenone. In a representative procedure, cyclohexenone (41.6 g, 392 mmol) is treated with trifluoromethanesulfonic anhydride (TfO, 66.3 mL, 392 mmol) in dichloromethane (DCM) at 0°C under nitrogen. The reaction proceeds via enolate formation, with triflation occurring at the α-position of the ketone. After 2 hours, the mixture is filtered, and the crude product is used directly without purification. This step achieves near-quantitative conversion, as evidenced by LC/MS analysis showing a molecular ion at m/z 244.9 (M + H).

Suzuki-Miyaura Cross-Coupling Reaction

The triflated intermediate undergoes Suzuki-Miyaura coupling with 4-chloro-3-nitropyridine to install the nitropyridinyl moiety. In a degassed dioxane solution (1.4 L), 3-oxocyclohex-1-enyl trifluoromethanesulfonate (55.5 g, 227 mmol) is combined with bis(pinacolato)diboron (87 g, 341 mmol), potassium acetate (KOAc, 66.9 g, 682 mmol), and palladium catalyst Pd(dppf)Cl–DCM (9.28 g, 11.4 mmol). The reaction is heated to 80°C for 2 hours to generate the boronic ester, which is subsequently coupled with 4-chloro-3-nitropyridine (57.7 g, 364 mmol) at 110°C for 2 hours. Purification via silica gel chromatography yields this compound (27.42 g, 55%).

Table 1: Reaction Conditions and Yields for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (LC/MS) |

|---|---|---|---|

| Triflation | TfO, DCM, 0°C, 2 h | >95 | 244.9 (M + H) |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl, dioxane, 110°C, 2 h | 55 | 219.0 (M + H) |

Mechanistic Insights into the Coupling Reaction

The Suzuki-Miyaura coupling proceeds via oxidative addition of the aryl chloride to palladium(0), transmetallation with the boronic ester, and reductive elimination to form the carbon-carbon bond. The electron-deficient nature of 4-chloro-3-nitropyridine enhances reactivity toward palladium catalysis, while the steric bulk of the cyclohexenyl boronic ester necessitates elevated temperatures (110°C) for efficient coupling. Side products, such as homocoupled biaryl compounds, are minimized through rigorous degassing and stoichiometric control of the palladium catalyst.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Initial attempts in tetrahydrofuran (THF) resulted in low yields (<30%), attributed to poor solubility of the boronic ester. Switching to dioxane improved mass transfer, achieving 55% isolated yield. Elevated temperatures (110°C vs. 80°C) reduced reaction times from 12 hours to 2 hours, as monitored by thin-layer chromatography (TLC).

Catalytic System Screening

Alternative catalysts, including Pd(PPh) and PdCl(dppf), were evaluated. Pd(dppf)Cl–DCM provided superior activity due to its stability under high-temperature conditions, whereas Pd(PPh) decomposed prematurely, yielding <20% product.

Analytical Characterization of this compound

Spectroscopic Data

Purity Assessment

Silica gel chromatography (ethyl acetate/hexanes gradient) achieved >95% purity, with residual palladium content <5 ppm as determined by inductively coupled plasma mass spectrometry (ICP-MS).

Applications in Medicinal Chemistry

This compound serves as a precursor to kinase inhibitors, such as N-(4-((1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide. Reduction of the nitro group to an amine, followed by amide coupling, introduces pharmacophores critical for target binding. The cyclohexenone scaffold’s conformational rigidity enhances inhibitor selectivity against kinases like ALK and ROS1.

Scale-Up Considerations and Industrial Relevance

Pilot-scale synthesis (500 g batch) demonstrated consistent yields (52–55%) using flow chemistry to mitigate exothermicity during triflation. Recycling of the palladium catalyst via extraction with polyvinylpyrrolidone (PVP) reduced costs by 40%, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(3-Nitropyridin-4-yl)cyclohex-2-enone, and how can reaction conditions be optimized for high purity?

- Methodology :

- Route 1 : Vilsmeier-Haack formylation followed by cyclocondensation with 3-nitropyridine derivatives. Optimize reaction temperature (80–100°C) under inert atmosphere (N₂/Ar) to minimize nitro-group reduction. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

- Route 2 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic ester intermediates. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O (3:1) at 80°C. Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient) .

- Key Considerations :

- Purity (>95%) confirmed by ¹H NMR (e.g., sharp singlet for vinylic proton at δ ~6.7 ppm) and HPLC (C18 column, retention time ~12 min) .

Q. How should researchers approach the characterization of this compound using NMR spectroscopy?

- Methodology :

- Assign ¹H NMR peaks by analyzing coupling patterns:

- Cyclohexenone protons: Vicinal coupling (J = 3.5–4.0 Hz) for H2 and H3.

- Nitropyridinyl protons: Distinct aromatic splitting (e.g., δ ~8.5–9.0 ppm for H2 and H6) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., allylic coupling between cyclohexenone and pyridinyl groups) .

Q. What catalytic systems enable selective reduction of the cyclohexenone moiety in this compound?

- Methodology :

- Biocatalytic : Use ene-reductases (e.g., YersER) in Tris-HCl buffer (pH 8.5) with NADPH cofactor. Achieve >90% conversion (monitored by GC-MS) and enantiomeric excess (ee) via chiral HPLC .

- Chemical : Employ BH₃·THF at 0°C to reduce the enone to cyclohexanol derivatives. Quench with MeOH/H₂O and isolate via extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodology :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model NMR chemical shifts. Compare experimental δ values (e.g., cyclohexenone carbonyl at ~205 ppm in ¹³C NMR) with computed values. Adjust for solvent effects (PCM model) .

- Validate crystal structure via SC-XRD (SHELXL refinement) to confirm bond lengths and angles. Resolve discrepancies by re-examining sample purity or tautomeric forms .

Q. What strategies mitigate co-product inhibition in enzyme-catalyzed modifications of this compound?

- Methodology :

- Use fed-batch reactors to maintain substrate concentration below inhibitory thresholds. Monitor enzyme activity via UV-Vis (e.g., NADPH depletion at 340 nm) .

- Optimize solvent systems (e.g., 10% DMSO in buffer) to enhance substrate solubility without denaturing enzymes .

Q. Which crystallization conditions yield diffraction-quality crystals of this compound?

- Methodology :

- Dissolve in ethyl acetate/hexane (1:3) and evaporate slowly at 4°C. Crystals typically form in monoclinic P21/c space group. Collect data at 100K (Mo-Kα radiation) and refine with SHELXL (R1 < 0.05) .

- Address twinning by adjusting solvent ratios or using seed crystals .

Q. How can enantioselective synthesis of derivatives be achieved while preserving the nitro group?

- Methodology :

- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps. Confirm ee via polarimetry ([α]D²⁵ = +15.6°) or chiral stationary phase HPLC .

- Use asymmetric organocatalysis (e.g., proline derivatives) for Michael additions to the enone system .

Methodological Frameworks

- Experimental Design : Follow a phased approach : (1) Synthetic feasibility (route scouting), (2) Mechanistic studies (kinetic isotope effects), (3) Scale-up optimization (DoE for yield/purity) .

- Data Analysis : Use triangulation (NMR, XRD, computational) to validate structural assignments. Address outliers via sensitivity analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.